
3-Bromo-5-(prop-2-yn-1-yloxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(prop-2-yn-1-yloxy)aniline is an organic compound with the molecular formula C9H8BrNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a bromine atom and a prop-2-yn-1-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(prop-2-yn-1-yloxy)aniline typically involves the alkylation of 3-bromoaniline with propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-(prop-2-yn-1-yloxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a polar solvent.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones.
Aplicaciones Científicas De Investigación
3-Bromo-5-(prop-2-yn-1-yloxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(prop-2-yn-1-yloxy)aniline involves its interaction with specific molecular targets. The prop-2-yn-1-yloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The bromine atom can also influence the compound’s reactivity and binding affinity to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromoaniline: Lacks the prop-2-yn-1-yloxy group, making it less reactive in certain chemical reactions.
5-(Prop-2-yn-1-yloxy)aniline: Lacks the bromine atom, which affects its chemical properties and reactivity.
3-Bromo-4-(prop-2-yn-1-yloxy)aniline: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
3-Bromo-5-(prop-2-yn-1-yloxy)aniline is unique due to the presence of both the bromine atom and the prop-2-yn-1-yloxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H8BrNO |
|---|---|
Peso molecular |
226.07 g/mol |
Nombre IUPAC |
3-bromo-5-prop-2-ynoxyaniline |
InChI |
InChI=1S/C9H8BrNO/c1-2-3-12-9-5-7(10)4-8(11)6-9/h1,4-6H,3,11H2 |
Clave InChI |
HALWUZAIMLAHSM-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=CC(=CC(=C1)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13446913.png)
![(5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one](/img/structure/B13446918.png)
![4-[2-[7-[3,3-Dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B13446919.png)
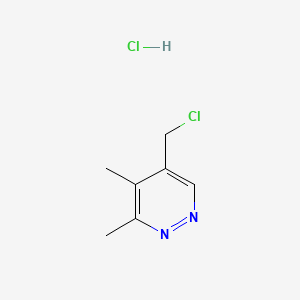

![2-[4-({[(but-3-yn-1-yl)carbamoyl]methyl}amino)phenyl]-2H-1,2,3,4-tetrazole-5-carboxylic acid](/img/structure/B13446937.png)
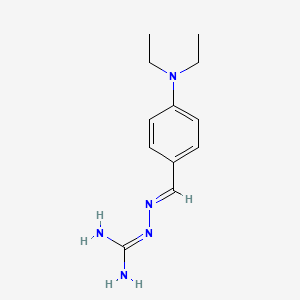

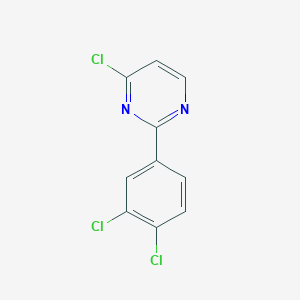

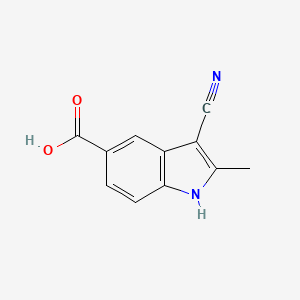
![Pyrimido[1,2-a]purin-10(1H)-one-13C3](/img/structure/B13446968.png)
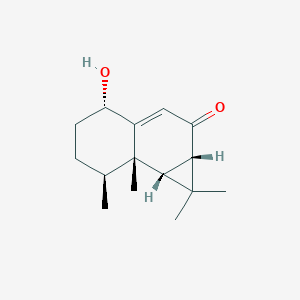
![2-[[3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-Beta-D-galactopyranosyl]oxy]acetic Acid](/img/structure/B13446987.png)
